molecular formula C20H27N3O2 B2490465 1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2197132-71-9

1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2490465
CAS No.: 2197132-71-9
M. Wt: 341.455
InChI Key: XPHCBDQQLICESL-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylmorpholine moiety and a dimethylpiperidine core.

Properties

IUPAC Name

1-(4-benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-20(2)9-6-10-23(18(20)13-21)19(24)17-15-22(11-12-25-17)14-16-7-4-3-5-8-16/h3-5,7-8,17-18H,6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHCBDQQLICESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2CN(CCO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves multiple steps, starting with the preparation of the benzylmorpholine intermediate. The synthetic route typically includes the following steps:

    Formation of Benzylmorpholine: Benzylamine reacts with morpholine in the presence of a suitable catalyst to form benzylmorpholine.

    Carbonylation: The benzylmorpholine undergoes carbonylation using phosgene or a similar reagent to form 4-benzylmorpholine-2-carbonyl chloride.

    Coupling with Dimethylpiperidine: The carbonyl chloride intermediate is then reacted with 3,3-dimethylpiperidine-2-carbonitrile under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with similar compounds such as:

    4-Benzylmorpholine-2-carbonyl chloride hydrochloride: This compound shares a similar benzylmorpholine structure but differs in its functional groups.

    3,3-Dimethylpiperidine-2-carbonitrile: This compound has a similar piperidine core but lacks the benzylmorpholine moiety.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

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